molecular formula C23H30ClN7O6 B1631515 3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

Cat. No. B1631515
M. Wt: 536 g/mol
InChI Key: QPHVMNOEKKJYJO-MAZPFQPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGS-21680 hydrochloride is a selective adenosine A2A receptor agonist. It is commonly used in scientific research to study the actions of the adenosine A2A receptor in cells and tissues. The compound has a high affinity for the adenosine A2A receptor, with a Ki value of 27 nM . It is often used to investigate neuronal transmission and respiration .

Preparation Methods

The preparation of CGS-21680 hydrochloride involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of the core structure and subsequent functionalization. The free base form of CGS-21680 is unstable, so it is often converted to the more stable hydrochloride salt form .

Chemical Reactions Analysis

CGS-21680 hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives, or it can undergo nucleophilic substitution to introduce new functional groups .

Mechanism of Action

properties

Molecular Formula

C23H30ClN7O6

Molecular Weight

536 g/mol

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17?,18+,22-;/m1./s1

InChI Key

QPHVMNOEKKJYJO-MAZPFQPRSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl

Origin of Product

United States

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